N-benzyl-1-(oxan-4-yl)-N-(pyrimidin-2-ylmethyl)methanamine
Description
“N-benzyl-1-(oxan-4-yl)-N-(pyrimidin-2-ylmethyl)methanamine” is a synthetic organic compound that features a benzyl group, an oxane ring, and a pyrimidinylmethyl group
Properties
IUPAC Name |
N-benzyl-1-(oxan-4-yl)-N-(pyrimidin-2-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-2-5-16(6-3-1)13-21(14-17-7-11-22-12-8-17)15-18-19-9-4-10-20-18/h1-6,9-10,17H,7-8,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJFPVQHYFDOJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN(CC2=CC=CC=C2)CC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-benzyl-1-(oxan-4-yl)-N-(pyrimidin-2-ylmethyl)methanamine” typically involves multi-step organic reactions. One possible route could involve:
Formation of the oxane ring: This can be achieved through cyclization reactions involving appropriate diols or epoxides.
Introduction of the benzyl group: This step might involve benzylation reactions using benzyl halides and suitable bases.
Attachment of the pyrimidinylmethyl group: This could be done through nucleophilic substitution reactions where a pyrimidinylmethyl halide reacts with an amine precursor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N-benzyl-1-(oxan-4-yl)-N-(pyrimidin-2-ylmethyl)methanamine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, “N-benzyl-1-(oxan-4-yl)-N-(pyrimidin-2-ylmethyl)methanamine” can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound could be investigated for its potential as a pharmacophore in drug design. Its structural features might allow it to interact with specific biological targets.
Medicine
In medicine, the compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, “this compound” could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “N-benzyl-1-(oxan-4-yl)-N-(pyrimidin-2-ylmethyl)methanamine” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-(oxan-4-yl)-N-(pyridin-2-ylmethyl)methanamine
- N-benzyl-1-(oxan-4-yl)-N-(pyrimidin-4-ylmethyl)methanamine
- N-benzyl-1-(oxan-4-yl)-N-(pyrimidin-5-ylmethyl)methanamine
Uniqueness
“N-benzyl-1-(oxan-4-yl)-N-(pyrimidin-2-ylmethyl)methanamine” is unique due to its specific combination of functional groups. The presence of the oxane ring, benzyl group, and pyrimidinylmethyl group provides it with distinct chemical and biological properties that differentiate it from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
